2-Acetoxy-4'-hexyloxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

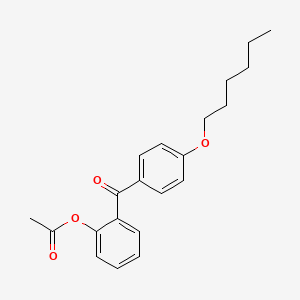

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-hexoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSRCGJXAXNIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641589 | |

| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-60-9 | |

| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Acetoxy-4'-hexyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetoxy-4'-hexyloxybenzophenone, a benzophenone derivative of interest in various scientific and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and expected characterization data for this compound.

Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the intermediate, 2-hydroxy-4'-hexyloxybenzophenone, via a Friedel-Crafts acylation reaction. The subsequent step is the acetylation of the hydroxyl group of the intermediate to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4'-hexyloxybenzophenone

This procedure is based on a standard Friedel-Crafts acylation followed by a Fries rearrangement, adapted for the synthesis of the hexyloxy derivative.

Materials:

-

4-Hexyloxybenzoyl chloride

-

Phenol

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add 4-hexyloxybenzoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, add phenol (1.1 eq) dissolved in anhydrous dichloromethane dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-hydroxy-4'-hexyloxybenzophenone.

Step 2: Synthesis of this compound

This procedure follows a standard acetylation of a phenolic hydroxyl group.[1]

Materials:

-

2-Hydroxy-4'-hexyloxybenzophenone

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectral data for this compound and its precursor. Data for the target compound is based on supplier information and analogous structures due to the limited availability of published primary literature.

| Property | 2-Hydroxy-4'-hexyloxybenzophenone (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₉H₂₂O₃ | C₂₁H₂₄O₄ |

| Molecular Weight | 298.38 g/mol | 340.41 g/mol |

| Appearance | Pale yellow solid | White to off-white solid |

| Melting Point (°C) | Not reported, expected to be a low-melting solid | Not reported, expected to be a crystalline solid |

| Boiling Point (°C) | Not reported | 491.2 ± 30.0 (Predicted) |

| Density (g/cm³) | Not reported | 1.092 ± 0.06 (Predicted) |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, Ar-H), 6.9-6.7 (m, Ar-H), 4.0 (t, -OCH₂-), 1.8-1.3 (m, -CH₂-), 0.9 (t, -CH₃) | δ 7.9-7.2 (m, Ar-H), 6.9-6.8 (m, Ar-H), 4.0 (t, -OCH₂-), 2.1 (s, -COCH₃), 1.8-1.3 (m, -CH₂-), 0.9 (t, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~198 (C=O), ~163 (Ar-C-OH), ~160 (Ar-C-O), ~135-115 (Ar-C), ~68 (-OCH₂-), ~31, 29, 25, 22 (-CH₂-), ~14 (-CH₃) | δ ~195 (C=O, ketone), ~169 (C=O, ester), ~150 (Ar-C-OAc), ~160 (Ar-C-O), ~135-120 (Ar-C), ~68 (-OCH₂-), ~31, 29, 25, 22 (-CH₂-), ~21 (-COCH₃), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~3060 (Ar C-H), ~2950, 2870 (Aliphatic C-H), ~1630 (C=O), ~1600, 1580 (C=C), ~1250 (C-O) | ~3070 (Ar C-H), ~2950, 2870 (Aliphatic C-H), ~1760 (C=O, ester), ~1660 (C=O, ketone), ~1600, 1580 (C=C), ~1200 (C-O) |

| Mass Spec (m/z) | [M]+ expected at 298.16 | [M]+ expected at 340.17 |

Experimental Workflow and Logic

The overall experimental workflow, from starting materials to final characterization, is depicted below.

Caption: Overall experimental workflow for the synthesis and characterization.

References

A Technical Guide to the Photophysical Properties of 2-Acetoxy-4'-hexyloxybenzophenone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzophenone Derivatives

Benzophenone and its derivatives are a class of aromatic ketones widely utilized in various applications, including as photoinitiators, in sunscreens, and as building blocks in organic synthesis. Their utility is intrinsically linked to their photophysical properties, which are governed by the nature and position of substituents on the benzophenone core. These properties include the absorption of ultraviolet (UV) and visible light, and the subsequent deactivation pathways of the excited state, such as fluorescence, phosphorescence, and non-radiative decay. Understanding these characteristics is crucial for the rational design of new molecules with tailored light-absorbing and emitting properties for applications in drug development, materials science, and photochemistry.

Predicted Photophysical Properties of 2-Acetoxy-4'-hexyloxybenzophenone

Based on the general photophysical behavior of substituted benzophenones, the following properties can be anticipated for this compound. The acetoxy and hexyloxy substituents are expected to modulate the electronic properties of the benzophenone core, influencing its absorption and emission characteristics.

Table 1: Anticipated Photophysical Data for this compound

| Parameter | Expected Value/Range | Solvent |

| Absorption Maximum (λabs) | 280 - 350 nm | Dichloromethane |

| Molar Absorptivity (ε) | 10,000 - 25,000 M-1cm-1 | Dichloromethane |

| Emission Maximum (λem) | 400 - 550 nm (Fluorescence) | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Dichloromethane |

| Excited-State Lifetime (τ) | Nanoseconds (ns) | Dichloromethane |

Note: The values in this table are estimations based on data for analogous benzophenone derivatives and require experimental verification.

Experimental Protocols for Photophysical Characterization

To ascertain the precise photophysical properties of this compound, a series of spectroscopic experiments are required. The following sections detail the standard methodologies for these measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule and its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent such as dichloromethane. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of each diluted sample solution from 200 nm to 600 nm.

-

The wavelength of maximum absorbance (λabs) is determined from the spectrum.

-

-

Data Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

This technique measures the emission of light from the molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from ~20 nm above the excitation wavelength to the near-infrared region (e.g., 350 nm to 700 nm).

-

-

Data Analysis: The wavelength of maximum emission intensity (λem) is identified from the resulting fluorescence spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a compound expected to emit in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Measurement:

-

Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions under identical instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[1][2][3][4][5]

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed laser source at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizing the Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a novel benzophenone derivative is depicted below.

Caption: Experimental workflow for the synthesis and photophysical characterization of a novel compound.

Conclusion

While the precise photophysical parameters of this compound await experimental determination, this guide provides a robust framework for their investigation. The outlined protocols for UV-Visible absorption spectroscopy, fluorescence spectroscopy, quantum yield determination, and excited-state lifetime measurements represent the standard methodologies in the field. The application of these techniques will yield a comprehensive understanding of the light-matter interactions of this molecule, which is essential for its potential application in drug development and other scientific disciplines. The provided workflow diagram serves as a clear roadmap for researchers embarking on the characterization of this or other novel benzophenone derivatives.

References

In-Depth Technical Guide: UV Absorption Spectrum of 2-Acetoxy-4'-hexyloxybenzophenone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet (UV) absorption characteristics of benzophenone derivatives, with a specific focus on 2-Acetoxy-4'-hexyloxybenzophenone. Due to the limited availability of specific spectral data for this compound in the public domain, this guide utilizes data from the closely related and well-characterized compound, 2-hydroxy-4-n-octyloxybenzophenone (Octabenzone), as a representative analogue. The structural similarities between these compounds, particularly the substituted benzophenone chromophore, allow for a relevant and insightful analysis of the expected UV absorption properties.

Introduction to Benzophenone UV Absorbers

Benzophenones are a class of aromatic ketones widely utilized as UV absorbers in various applications, including sunscreens, plastics, and coatings, to protect materials from photodegradation. Their efficacy stems from the conjugated system of the two phenyl rings and the carbonyl group, which enables the absorption of UV radiation. This absorption process involves the excitation of electrons from lower to higher energy orbitals, specifically π → π* and n → π* transitions. The presence of substituents on the phenyl rings can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

UV Absorption Data

The UV absorption spectrum of substituted benzophenones is characterized by distinct absorption bands in the UVA and UVB regions. For benzophenone derivatives with electron-releasing groups in the ortho and/or para positions, resonance delocalization leads to characteristic absorption maxima.[1]

Table 1: Representative UV Absorption Data for a Structurally Similar Benzophenone Derivative (2-hydroxy-4-n-octyloxybenzophenone)

| Absorption Band | Wavelength Maximum (λmax) | Molar Absorptivity (ε) | Transition Type | UV Region |

| Band 1 | 286 nm | Not specified in literature | π → π | UVB |

| Band 2 | 324 nm | Not specified in literature | n → π | UVA |

Note: The data presented is for 2-hydroxy-4-n-octyloxybenzophenone as a proxy for this compound. The λmax values are indicative of the expected absorption regions for this class of compounds.[1]

Experimental Protocol for UV-Visible Spectroscopy

The following is a detailed methodology for determining the UV absorption spectrum and molar absorptivity of a benzophenone derivative.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Visible spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.

-

Dissolve the weighed compound in a small amount of the chosen solvent in a 50 mL volumetric flask.

-

Once fully dissolved, dilute the solution to the mark with the solvent and mix thoroughly to ensure homogeneity. This is the stock solution.

-

-

Preparation of Standard Dilutions:

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. For example, pipette 10 mL, 5 mL, 2.5 mL, and 1 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with the solvent.

-

Calculate the precise molar concentration of the stock solution and each of the standard dilutions.

-

-

Spectrophotometric Analysis:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the spectrophotometer to scan a wavelength range appropriate for benzophenones (e.g., 200-400 nm).

-

Use the chosen solvent as the blank reference. Fill a quartz cuvette with the solvent and place it in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with the same solvent and place it in the sample beam. Run a baseline correction.

-

Starting with the most dilute standard solution, rinse a sample cuvette with the solution, then fill the cuvette and place it in the sample beam.

-

Record the absorption spectrum.

-

Repeat the measurement for all the standard solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the absorption spectra, identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each of the standard solutions.

-

Create a calibration curve by plotting the absorbance at λmax versus the molar concentration of the standard solutions.

-

Perform a linear regression analysis on the calibration curve. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb). Since the path length (b) is typically 1 cm, the slope is equal to the molar absorptivity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the UV absorption characteristics of this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

References

CAS number and chemical properties of 2-Acetoxy-4'-hexyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Acetoxy-4'-hexyloxybenzophenone. Given the limited publicly available data for this specific molecule, this guide also incorporates information on closely related compounds and general methodologies applicable to its study.

Chemical Identity and Properties

This compound is a derivative of benzophenone, a chemical scaffold known for its presence in various biologically active compounds. Its chemical structure features an acetoxy group at the 2-position and a hexyloxy group at the 4'-position of the benzophenone core.

CAS Number: 890098-60-9

Molecular Formula: C₂₁H₂₄O₄

Molecular Weight: 340.41 g/mol

A summary of its known and predicted chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₄ | ChemicalBook |

| Molecular Weight | 340.41 | ChemicalBook |

| Boiling Point (Predicted) | 491.2 ± 30.0 °C | ChemicalBook |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | ChemicalBook |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4'-hexyloxybenzophenone

This step involves the alkylation of a dihydroxybenzophenone precursor. A general procedure is described in U.S. Patent 3,526,666 for the synthesis of 2-hydroxy-4-alkoxybenzophenones.

Materials:

-

2,4-Dihydroxybenzophenone

-

1-Bromohexane (or other suitable hexyl halide)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

Dissolve 2,4-dihydroxybenzophenone in a suitable solvent such as acetone.

-

Add a molar equivalent of a base, such as potassium carbonate, to the solution.

-

Add a molar equivalent of 1-bromohexane to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield 2-hydroxy-4'-hexyloxybenzophenone.

Step 2: Acetylation of 2-Hydroxy-4'-hexyloxybenzophenone

The final product can be obtained by the acetylation of the hydroxyl group.

Materials:

-

2-Hydroxy-4'-hexyloxybenzophenone

-

Acetic anhydride

-

Pyridine (or another suitable catalyst)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

Dissolve 2-hydroxy-4'-hexyloxybenzophenone in a solvent like dichloromethane.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete (as monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain this compound.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Solubility of 2-Acetoxy-4'-hexyloxybenzophenone in common organic solvents

Introduction

2-Acetoxy-4'-hexyloxybenzophenone is a benzophenone derivative with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is critical for its application in drug development, enabling effective formulation, purification, and analytical characterization. This document provides a comprehensive guide to the experimental determination of its solubility, including a detailed protocol and a framework for data presentation.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines a standardized methodology to enable researchers to generate this crucial data reliably.

Data Presentation: A Framework for Recording Solubility

To facilitate systematic data collection and comparison, researchers should record their experimental findings in a structured format. The following table provides a template for documenting the solubility of this compound in various common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Acetonitrile | 41.05 | 0.786 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Dimethyl Sulfoxide | 78.13 | 1.10 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | HPLC, UV-Vis |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | HPLC, UV-Vis |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The most widely accepted method for determining equilibrium solubility is the shake-flask method.[1] This protocol provides a reliable means to ascertain the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: HPLC-grade common organic solvents (as listed in Table 1)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

-

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in mg/mL and mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

The Photo-Fries Rearrangement of Acyloxybenzophenones: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

The photo-Fries rearrangement is a powerful photochemical transformation that converts aryl esters into hydroxyaryl ketones, presenting a unique synthetic route for constructing substituted phenolic compounds. This technical guide delves into the core mechanism of the photo-Fries rearrangement in acyloxybenzophenones, providing a detailed overview of the reaction pathways, quantitative data on product distribution and quantum yields, and comprehensive experimental protocols for laboratory application.

Core Mechanism: A Tale of Radicals in a Cage

The photo-Fries rearrangement of acyloxybenzophenones is a photochemically induced intramolecular acyl migration. The currently accepted mechanism involves a radical pathway initiated by the absorption of ultraviolet (UV) light.[1][2] The process can be dissected into several key steps:

-

Photoexcitation: The reaction is initiated by the absorption of a photon by the acyloxybenzophenone molecule, promoting it to an electronically excited state. Studies suggest that the reaction can proceed from the singlet excited state.[3]

-

Homolytic Cleavage: In the excited state, the molecule undergoes homolytic cleavage of the ester's O-acyl bond. This bond scission results in the formation of a geminate radical pair, consisting of a benzoyl radical and a phenoxy radical, held in close proximity within a "solvent cage".

-

In-Cage Recombination: Within the solvent cage, the radical pair can recombine in several ways. Recombination of the benzoyl radical at the ortho or para positions of the phenoxy radical, followed by tautomerization, leads to the formation of the primary photo-Fries products: ortho- and para-hydroxybenzophenones.

-

Escape and Side Reactions: The radical pair can also diffuse out of the solvent cage. These "escaped" radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of byproducts such as the parent phenol and benzoic acid.

The efficiency and selectivity of the photo-Fries rearrangement are influenced by several factors, including the solvent, the substitution pattern on the aromatic rings, and the wavelength of the incident light.

Quantitative Data: Solvent Effects on Product Distribution and Quantum Yields

The solvent plays a crucial role in the photo-Fries rearrangement by influencing the stability and lifetime of the radical pair within the solvent cage. The following tables summarize the product yields and reaction quantum yields for the photo-Fries rearrangement of representative aryl benzoates in various solvents. This data provides insight into how the reaction environment can be tuned to favor specific products.

Table 1: Product Yields for the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates in Homogeneous Solution

| Entry | Substrate (p-substituent) | Solvent | 2-Hydroxybenzophenone Derivative Yield (%) | 4-Hydroxybenzophenone Derivative Yield (%) | Phenol Yield (%) | Benzoic Acid Yield (%) |

| 1 | H | Cyclohexane | 25 | 30 | 45 | Present |

| 2 | H | Acetonitrile | 20 | 7 | 73 | Present |

| 3 | H | Methanol | 18 | 15 | 67 | Present |

| 4 | OCH₃ | Cyclohexane | 30 | - | 70 | Present |

| 5 | OCH₃ | Acetonitrile | 25 | - | 75 | Present |

| 6 | OCH₃ | Methanol | 22 | - | 78 | Present |

| 7 | Cl | Cyclohexane | 28 | - | 72 | Present |

| 8 | Cl | Acetonitrile | 22 | - | 78 | Present |

| 9 | Cl | Methanol | 20 | - | 80 | Present |

Data adapted from a study on aryl benzoates, which serve as a model for acyloxybenzophenones.

Table 2: Reaction Quantum Yields (Φr) for the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates

| Entry | Substrate (p-substituent) | Φr in Cyclohexane | Φr in Acetonitrile | Φr in Methanol |

| 1 | H | 0.35 | 0.32 | 0.30 |

| 2 | OCH₃ | 0.40 | 0.38 | 0.35 |

| 3 | Cl | 0.30 | 0.28 | 0.25 |

Reaction quantum yield (Φr) refers to the efficiency of the photochemical process, representing the fraction of absorbed photons that lead to the disappearance of the reactant.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a model acyloxybenzophenone substrate and its subsequent photo-Fries rearrangement.

Synthesis of 4-tert-butylphenyl acetate

A representative acyloxybenzophenone precursor, 4-tert-butylphenyl acetate, can be synthesized as follows:

-

To a solution of 4-tert-butylphenol (9.45 g, 62.9 mmol) in acetic anhydride (18.1 g, 16.8 mL, 151 mmol), add 1.5 mL of pyridine at 0°C.

-

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-tert-butylphenyl acetate.

General Protocol for the Photo-Fries Rearrangement

This protocol outlines a general procedure for the photolysis of an acyloxybenzophenone.

-

Sample Preparation: Prepare a solution of the acyloxybenzophenone (e.g., 4-tert-butylphenyl acetate) in a suitable solvent (e.g., cyclohexane, acetonitrile, or methanol) at a concentration of approximately 0.1 M.

-

Degassing: Transfer the solution to a quartz photoreactor tube. Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and participate in side reactions.

-

Irradiation: Irradiate the solution with a suitable UV light source. A low-pressure mercury lamp with an emission maximum at 254 nm is commonly used. The irradiation time will vary depending on the substrate, solvent, and lamp intensity, and should be monitored by TLC or HPLC.

-

Work-up: After the desired conversion is reached, remove the solvent under reduced pressure.

-

Product Analysis and Isolation: Analyze the resulting mixture of products by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and identify the structures of the rearranged products and byproducts.

-

Purification: Isolate the individual products by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the photo-Fries rearrangement and a typical experimental workflow.

Caption: The core mechanism of the photo-Fries rearrangement.

Caption: A typical experimental workflow for the photo-Fries rearrangement.

References

Spectroscopic and Analytical Profile of 2-Acetoxy-4'-hexyloxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Acetoxy-4'-hexyloxybenzophenone. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic values derived from analogous compounds and established analytical methodologies. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering a detailed projection of its spectral characteristics and the experimental procedures for their validation.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8-7.9 | d | 2H | Aromatic (H-2', H-6') |

| ~7.5-7.6 | m | 1H | Aromatic (H-4) |

| ~7.3-7.4 | m | 1H | Aromatic (H-5) |

| ~7.1-7.2 | m | 2H | Aromatic (H-3, H-6) |

| ~6.9-7.0 | d | 2H | Aromatic (H-3', H-5') |

| ~4.0 | t | 2H | -O-CH₂- (hexyloxy) |

| ~2.3 | s | 3H | -O-C(=O)-CH₃ (acetoxy) |

| ~1.7-1.8 | p | 2H | -O-CH₂-CH₂- (hexyloxy) |

| ~1.3-1.5 | m | 6H | -(CH₂)₃- (hexyloxy) |

| ~0.9 | t | 3H | -CH₃ (hexyloxy) |

| Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195-197 | C=O (benzophenone) |

| ~169-170 | C=O (acetoxy) |

| ~163-164 | C-4' (aromatic) |

| ~150-151 | C-2 (aromatic) |

| ~138-139 | C-1' (aromatic) |

| ~133-134 | C-4 (aromatic) |

| ~132-133 | C-2', C-6' (aromatic) |

| ~130-131 | C-6 (aromatic) |

| ~129-130 | C-1 (aromatic) |

| ~126-127 | C-5 (aromatic) |

| ~123-124 | C-3 (aromatic) |

| ~114-115 | C-3', C-5' (aromatic) |

| ~68-69 | -O-CH₂- (hexyloxy) |

| ~31-32 | -CH₂- (hexyloxy) |

| ~29-30 | -CH₂- (hexyloxy) |

| ~25-26 | -CH₂- (hexyloxy) |

| ~22-23 | -CH₂- (hexyloxy) |

| ~21 | -CH₃ (acetoxy) |

| ~14 | -CH₃ (hexyloxy) |

| Predicted in CDCl₃ at 100 MHz. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1760-1770 | Strong | C=O Stretch (acetoxy) |

| ~1660-1670 | Strong | C=O Stretch (benzophenone) |

| ~1600, ~1580, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1250-1200 | Strong | Aryl-O Stretch (hexyloxy) |

| ~1200-1150 | Strong | C-O Stretch (acetoxy) |

| Predicted as a thin film or KBr pellet. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 340.1674 | [M]⁺ (Molecular Ion for C₂₁H₂₄O₄) |

| 298 | [M - CH₂=C=O]⁺ |

| 213 | [M - C₆H₁₃O - CO]⁺ or [C₁₄H₉O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| Predicted for Electron Ionization (EI) Mass Spectrometry. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative NMR, an internal standard with a known concentration can be added.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.

-

EI-MS Acquisition:

-

Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

ESI-MS Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography (LC).

-

Optimize ionization parameters such as capillary voltage and nebulizer gas flow.

-

Acquire the mass spectrum in positive ion mode.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Photochemical Applications of Hexyloxybenzophenone Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core principles and potential applications of hexyloxybenzophenone derivatives in the field of photochemistry. It covers their synthesis, photochemical mechanisms, and key applications, with a focus on their role as Type II photoinitiators in photopolymerization, as well as their utility in photostabilization and bioconjugation.

Introduction to Benzophenone Photochemistry

Benzophenone and its derivatives are among the most widely utilized compounds in photochemistry. Their utility stems from their efficient absorption of ultraviolet (UV) radiation, high intersystem crossing (ISC) quantum yield to the triplet state, and the reactivity of the resulting triplet excited state. The addition of an alkoxy group, such as a hexyloxy substituent, can modulate the photophysical and chemical properties of the benzophenone chromophore, enhancing its solubility in specific media and influencing its reactivity, making hexyloxybenzophenone derivatives versatile tools for a range of applications.

Synthesis of Hexyloxybenzophenone Derivatives

The synthesis of hexyloxybenzophenone derivatives is most commonly achieved through two primary methods: Friedel-Crafts acylation or Williamson ether synthesis.

-

Friedel-Crafts Acylation: This method involves the reaction of a hexyloxy-substituted benzene derivative with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Alternatively, benzene can be reacted with a hexyloxy-substituted benzoyl chloride.

-

Williamson Ether Synthesis: A more common and often higher-yielding approach involves the alkylation of a hydroxybenzophenone with a hexyl halide (e.g., 1-bromohexane). This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and sometimes with the aid of a phase-transfer catalyst to improve reaction rates and yields.[1]

A generalized workflow for the synthesis via Williamson ether synthesis is presented below.

Caption: Generalized workflow for the synthesis of hexyloxybenzophenone derivatives.

Photochemical and Photophysical Properties

The photochemical behavior of hexyloxybenzophenone derivatives is governed by the electronic transitions within the benzophenone moiety. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient spin-orbit coupling, it rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). This triplet state is the primary photoactive species.

| Compound | λmax (nm) in non-polar solvent | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Triplet State Energy (kJ/mol) | Triplet State Lifetime (µs) |

| Benzophenone | ~340-360[2] | ~100-200 | ~288 | Varies with solvent and temperature[3][4] |

| 4-Hydroxybenzophenone | ~350[5] | Not specified | Not specified | Not specified |

| 4-Methoxybenzophenone | ~330[6] | Not specified | ~288 (in non-polar solvents), ~275 (in water)[6] | Not specified |

| Hexyloxybenzophenone (expected) | ~330-350 | ~100-300 | ~288 | Similar to other alkoxy derivatives |

Key Applications in Photochemistry

Photoinitiators for UV Curing

Hexyloxybenzophenone derivatives are excellent Type II photoinitiators for free-radical polymerization, a process widely used in UV curing of coatings, inks, adhesives, and dental resins.[7]

Mechanism of Photoinitiation:

-

UV Absorption and Intersystem Crossing: The hexyloxybenzophenone molecule absorbs a photon of UV light and transitions to its triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to form a ketyl radical and an amine-derived radical.

-

Initiation of Polymerization: The amine-derived radical is highly reactive and initiates the polymerization of monomers, such as acrylates.

Caption: Photoinitiation mechanism of benzophenone derivatives.

Photostabilizers in Polymers

The ability of hexyloxybenzophenone derivatives to absorb UV radiation makes them effective photostabilizers for polymers. They protect the polymer matrix from photodegradation by dissipating the absorbed energy through non-destructive pathways, thus preventing the formation of free radicals that can lead to chain scission and loss of mechanical properties.

Photoprobes for Bioconjugation and Proteomics

Benzophenone derivatives are valuable tools in chemical biology for photoaffinity labeling.[5][8][9] A hexyloxybenzophenone moiety can be incorporated into a ligand or probe molecule. Upon UV irradiation, the excited benzophenone abstracts a C-H bond from a nearby biomolecule (e.g., a protein), forming a covalent bond. This allows for the identification of binding partners and the study of molecular interactions. The hexyloxy group can enhance the probe's solubility in lipid environments.

Caption: Workflow for photolabeling using a benzophenone-based probe.

Experimental Protocols

Synthesis of 4-Hexyloxybenzophenone

This protocol is adapted from general procedures for the synthesis of alkoxybenzophenones.[1]

-

Materials: 4-hydroxybenzophenone, 1-bromohexane, potassium carbonate (anhydrous), acetone, deionized water, ethyl acetate, hexane.

-

Procedure: a. To a round-bottom flask, add 4-hydroxybenzophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone. b. Stir the mixture at room temperature for 15 minutes. c. Add 1-bromohexane (1.2 eq) to the mixture. d. Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. f. Evaporate the acetone under reduced pressure. g. Dissolve the residue in ethyl acetate and wash with deionized water (3x). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photo-DSC Analysis of Photopolymerization

This protocol outlines a general procedure for evaluating the photopolymerization kinetics of an acrylate formulation using a hexyloxybenzophenone derivative as a photoinitiator.[10][11]

-

Formulation Preparation: a. Prepare a stock solution of the hexyloxybenzophenone derivative and a co-initiator (e.g., ethyl-4-(dimethylamino)benzoate) in an acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA). A typical concentration is 1-3 wt% of the photoinitiator system.

-

Photo-DSC Measurement: a. Place a small amount (5-10 mg) of the formulation into an open aluminum DSC pan. b. Place the pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge. c. Irradiate the sample with a UV lamp of a specific intensity (e.g., 10-50 mW/cm²) and wavelength range that overlaps with the absorption spectrum of the hexyloxybenzophenone. d. Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

Data Analysis: a. Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). b. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt). c. The degree of monomer conversion (P) can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the complete conversion of the monomer.

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[12][13]

-

Sample Preparation: Prepare a solution of the hexyloxybenzophenone derivative in a suitable solvent (e.g., acetonitrile) or as a thin film on a solid substrate.

-

Light Exposure: a. Expose the sample to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be stored in the dark under the same temperature and humidity conditions.

-

Analysis: a. At specified time points, analyze the sample using a stability-indicating method, such as HPLC with UV detection, to quantify the amount of the hexyloxybenzophenone derivative remaining and to detect any degradation products. b. Compare the results from the light-exposed sample to the dark control to assess the extent of photodegradation.

Conclusion

Hexyloxybenzophenone derivatives are a versatile class of compounds with significant potential in various areas of photochemistry. Their tunable properties, conferred by the hexyloxy substituent, make them valuable as efficient photoinitiators for UV curing, robust photostabilizers for polymers, and effective photoprobes for biological investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore and harness the photochemical capabilities of these molecules in their respective fields. Further research into the specific photophysical parameters of various hexyloxybenzophenone isomers will undoubtedly expand their applications and lead to the development of novel light-activated technologies.

References

- 1. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments [edinst.com]

- 4. edinst.com [edinst.com]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. radtech.org [radtech.org]

- 10. radtech.org [radtech.org]

- 11. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bfarm.de [bfarm.de]

- 13. ema.europa.eu [ema.europa.eu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Acetoxy-4'-hexyloxybenzophenone, a derivative of the widely studied benzophenone scaffold. Due to the limited availability of data on this specific compound, this review also encompasses closely related analogues, namely 2-hydroxy-4'-alkoxybenzophenones and other acetylated benzophenone derivatives. The synthesis, chemical properties, and potential biological activities of these compounds are discussed, with a focus on providing detailed experimental methodologies and quantitative data to support further research and development.

Chemical Properties and Synthesis

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₄ |

| Molecular Weight | 340.41 g/mol |

| Boiling Point | 491.2 ± 30.0 °C |

| Density | 1.092 ± 0.06 g/cm³ |

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the precursor 2-hydroxy-4'-hexyloxybenzophenone, followed by the acetylation of the hydroxyl group.

Synthesis of 2-hydroxy-4'-alkoxybenzophenone Precursors

The formation of the diaryl ether linkage in 2-hydroxy-4'-alkoxybenzophenones is commonly achieved through the Ullmann condensation. This copper-catalyzed reaction couples a phenol with an aryl halide.[1][2]

This protocol is adapted from established methods for the synthesis of similar 2-hydroxy-4-alkoxybenzophenones.

Materials:

-

2,4-dihydroxybenzophenone

-

1-Bromohexane

-

Copper(I) iodide (CuI)

-

N,N-dimethylglycine

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 2,4-dihydroxybenzophenone (1 equivalent), 1-bromohexane (1.2 equivalents), cesium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and N,N-dimethylglycine (0.2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2-hydroxy-4'-hexyloxybenzophenone.

Acetylation of 2-hydroxy-4'-hexyloxybenzophenone

The final step in the synthesis of the target compound is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction.

This is a general procedure for the acetylation of a phenolic hydroxyl group.

Materials:

-

2-hydroxy-4'-hexyloxybenzophenone

-

Acetic anhydride

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Dichloromethane (DCM) as a solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydroxy-4'-hexyloxybenzophenone (1 equivalent) in dichloromethane.

-

Add pyridine (2 equivalents) or triethylamine (1.5 equivalents) to the solution and cool in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Biological Activities of Benzophenone Derivatives

Benzophenone and its derivatives have been investigated for a wide range of biological activities. While specific data for this compound is not available, the activities of related compounds provide insights into its potential pharmacological profile.

Table 2: Reported Biological Activities of Selected Benzophenone Derivatives

| Compound/Derivative Class | Biological Activity | Quantitative Data (Example) | Reference |

| Benzophenone-2 | Endocrine Disruption (Estrogenic) | Uterotrophic effects in ovariectomized rats. | [3] |

| Benzophenone Derivatives | Anti-HIV-1 Activity | Analogue 10i: EC₅₀ = 2.9 nM against wild-type HIV-1. | [4] |

| Benzophenone-Thiazole Hybrids | Anti-inflammatory | Inhibition of croton oil-induced ear edema in vivo. | [5] |

| Benzophenone Derivatives | Antileishmanial Activity | Compound 5: IC₅₀ = 10.19 µM against Leishmania. | [6] |

| Acetophenone Derivatives | Acetylcholinesterase Inhibition | Compound 2e: IC₅₀ = 0.13 µM. | [7] |

Potential Signaling Pathway Modulation: The TLR4 Pathway

Some natural and synthetic compounds can modulate the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response.[8][9] While direct evidence for the interaction of this compound with this pathway is lacking, its structural features, shared with other biologically active small molecules, suggest it could be a potential area of investigation. The TLR4 signaling cascade is a complex process involving multiple adaptor proteins and downstream kinases, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[10][11][12]

Below is a simplified representation of the MyD88-dependent TLR4 signaling pathway, which is a common target for immunomodulatory compounds.

Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Experimental Workflows

The biological evaluation of novel compounds like this compound typically follows a structured workflow, starting with in vitro assays to determine cytotoxicity and specific activities, potentially followed by in vivo studies to assess efficacy and safety.

In Vitro Cytotoxicity and Activity Screening Workflow

A common initial step in drug discovery is to assess the general toxicity of a compound on cell lines and then to screen for specific biological activities.

Caption: A general workflow for in vitro screening of a novel compound.

This protocol is a standard method for assessing cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the selected cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for another 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.

Conclusion

This compound represents an under-investigated derivative within the pharmacologically significant benzophenone family. Based on the available literature for closely related compounds, a plausible synthetic route involving an Ullmann condensation followed by acetylation has been outlined. The biological activities of analogous benzophenones suggest that the target compound may possess interesting properties, such as anti-inflammatory, antimicrobial, or anticancer effects. The provided experimental protocols and the overview of a relevant signaling pathway offer a foundational framework for researchers to initiate a systematic evaluation of this and other related benzophenone derivatives. Further investigation is warranted to elucidate the specific biological profile and mechanism of action of this compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 11. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 2-Acetoxy-4'-hexyloxybenzophenone as a Photostabilizer in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Acetoxy-4'-hexyloxybenzophenone as a photostabilizer for various polymers. This document details its mechanism of action, compatible polymer systems, and protocols for its incorporation and performance evaluation.

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This degradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, and a reduction in mechanical strength, ultimately limiting the service life of polymeric materials.[1] Photostabilizers are additives incorporated into polymers to inhibit these degradative processes.

This compound is a UV absorber of the benzophenone class, designed to protect polymers from the damaging effects of UV radiation. By absorbing harmful UV light and dissipating it as harmless thermal energy, it helps to maintain the integrity, appearance, and longevity of polymeric products.[2][3]

Mechanism of Action

Benzophenone-based UV absorbers, including this compound, function by absorbing UV radiation in the 290-350 nm range.[3] The energy from the UV photons excites the benzophenone molecule to a higher energy state. This absorbed energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization, returning the molecule to its ground state, ready to absorb more UV radiation. This cyclic process effectively shields the polymer matrix from the energy that would otherwise initiate photo-oxidative degradation.

References

Application Note: HPLC-UV Method for the Quantification of 2-Acetoxy-4'-hexyloxybenzophenone

AN-HPLC-B021

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-Acetoxy-4'-hexyloxybenzophenone. This method is suitable for the analysis of the compound in bulk drug substances and can be adapted for various formulations. The protocol employs a reversed-phase C18 column with a gradient elution, providing excellent separation and resolution. The method has been developed based on established analytical procedures for related benzophenone derivatives and serves as a robust starting point for validation in a research or quality control setting.

Introduction

This compound is a benzophenone derivative with potential applications in pharmaceutical and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the determination of this compound using an HPLC-UV system.

Experimental

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

| Run Time | 15 minutes |

Table 1: Recommended Chromatographic Conditions.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 40 | 60 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 40 | 60 |

| 15.0 | 40 | 60 |

Table 2: Gradient Elution Program.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Formic Acid (HCOOH): Analytical grade.

-

This compound Reference Standard: Of known purity.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

The sample preparation method will depend on the matrix. For a bulk drug substance:

-

Accurately weigh an appropriate amount of the sample containing this compound.

-

Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

For more complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2][3]

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance of the method based on typical validation parameters for HPLC assays of similar compounds.[4][5][6]

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Retention Time (RT) | Approximately 8.5 min (subject to optimization) |

Table 3: Summary of Method Performance.

| Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 5 | 99.5 | 1.8 |

| 50 | 100.2 | 1.2 |

| 90 | 99.8 | 1.5 |

Table 4: Accuracy and Precision Data.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for HPLC-UV quantification.

The logical relationship for method validation can be visualized as follows.

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. It is recommended that this method be fully validated according to ICH guidelines or internal standard operating procedures before its implementation for routine analysis.[6]

References

- 1. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A Review on Method Development and Validation by Using HPLC - IJPRS [ijprs.com]

- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 6. ijarsct.co.in [ijarsct.co.in]

Application Notes and Protocols for Incorporating 2-Acetoxy-4'-hexyloxybenzophenone into Thin Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2-Acetoxy-4'-hexyloxybenzophenone, a versatile photoinitiator, into thin films for a variety of applications, including UV-curable coatings, photolithography, and surface functionalization. The protocols detailed below offer step-by-step instructions for film fabrication and characterization.

Introduction

This compound is a substituted aromatic ketone that functions as a highly efficient Type II photoinitiator. Upon absorption of ultraviolet (UV) radiation, it undergoes excitation to a triplet state and initiates polymerization or crosslinking reactions by abstracting a hydrogen atom from a synergistic molecule (e.g., a tertiary amine) to generate free radicals. This property makes it an invaluable component in the formulation of UV-curable materials, enabling rapid and controlled solidification of liquid resins into durable thin films.

The hexyloxy and acetoxy functionalities of this molecule enhance its solubility in common organic solvents and its compatibility with a wide range of polymer binders, facilitating the preparation of homogeneous coating solutions. These application notes will focus on the practical aspects of utilizing this compound for the fabrication of thin films via spin-coating and their subsequent UV-curing.

Key Applications

-

UV-Curable Coatings: Forms protective and decorative coatings on various substrates with excellent hardness and chemical resistance.

-

Photolithography: Acts as a photoinitiator in photoresist formulations for the fabrication of microelectronic components.

-

Biomaterial Surface Modification: Enables the grafting of polymers onto surfaces to control protein adsorption and cell adhesion.

-

Drug Delivery Systems: Can be used to create crosslinked polymer networks for the controlled release of therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 890098-60-9 |

| Molecular Formula | C₂₁H₂₄O₄ |

| Molecular Weight | 340.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., Toluene, Acetone, THF, Chloroform) |

| UV Absorption Maximum (λmax) | Approximately 285 nm and 325 nm |

Experimental Protocols

Preparation of Coating Solution

This protocol describes the preparation of a polymer solution containing this compound for spin-coating.

Materials:

-

This compound

-

Polymer binder (e.g., Polymethyl methacrylate - PMMA, Polystyrene - PS)

-

Solvent (e.g., Toluene, Anisole, Cyclopentanone)

-

Magnetic stirrer and stir bar

-

Glass vials

Procedure:

-

Dissolve the desired amount of polymer binder in the chosen solvent to achieve the target concentration (e.g., 10% w/v). Stir the mixture until the polymer is completely dissolved.

-

Add this compound to the polymer solution. The concentration of the photoinitiator typically ranges from 1 to 5 wt% relative to the polymer.

-

Stir the final solution for at least 2 hours to ensure homogeneity.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Thin Film Deposition by Spin-Coating

This protocol outlines the steps for depositing a uniform thin film onto a substrate using a spin-coater.

Equipment:

-

Spin-coater

-

Substrates (e.g., Silicon wafers, glass slides)

-

Pipette

-

Nitrogen gas gun

Procedure:

-